molecular formula C23H34FN3O4S B2686353 N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide CAS No. 898426-27-2

N'-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Cat. No.: B2686353
CAS No.: 898426-27-2
M. Wt: 467.6
InChI Key: WVVDIQBDHMUOJF-UHFFFAOYSA-N
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Description

N’-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide is a complex organic compound with potential applications in various fields of scientific research. Its unique structure, which includes a piperidine ring and a fluoro-methylbenzenesulfonyl group, makes it an interesting subject for study in organic chemistry and related disciplines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biological studies, particularly in the investigation of receptor-ligand interactions.

    Medicine: The compound’s unique structure could make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

    Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the fluoro-methylbenzenesulfonyl group, and the final coupling with the ethanediamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N’-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of N’-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide include other piperidine derivatives and sulfonyl-containing compounds. Examples include:

  • N’-cycloheptyl-N-{2-[1-(4-chloro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide
  • N’-cycloheptyl-N-{2-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide

Uniqueness

The uniqueness of N’-cycloheptyl-N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}ethanediamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoro-methylbenzenesulfonyl group, in particular, may enhance its binding affinity and specificity for certain molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-cycloheptyl-N-[2-[1-(4-fluoro-3-methylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H34FN3O4S/c1-17-16-20(11-12-21(17)24)32(30,31)27-15-7-6-10-19(27)13-14-25-22(28)23(29)26-18-8-4-2-3-5-9-18/h11-12,16,18-19H,2-10,13-15H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVVDIQBDHMUOJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NC3CCCCCC3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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